

A Comparative Analysis of the Sweetness Intensity of Stevioside D and Sucrose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sweetness intensity of **Stevioside D**, a steviol glycoside from the Stevia rebaudiana plant, and sucrose, the common table sugar. This analysis is supported by experimental data to inform research and development in the food, beverage, and pharmaceutical industries.

Quantitative Comparison of Sweetness Intensity

Stevioside D, also known as Rebaudioside D (Reb D), is a high-intensity sweetener that is significantly sweeter than sucrose. The sweetness intensity of steviol glycosides is concentration-dependent and tends to plateau at higher concentrations. While comprehensive dose-response data for **Stevioside D** is limited in publicly available literature, the following table summarizes the reported sweetness potency and equivalent concentrations based on sensory panel studies.

Sweetener	Concentration	Equivalent Sucrose Concentration (w/v)	Approximate Sweetness Potency (relative to sucrose)
Stevioside D (Reb D)	0.1% (w/v)	~14%	~140x[1]
Stevioside D (Reb D)	Not Specified	Not Specified	200-300x
Sucrose	14% (w/v)	14%	1x

Note: The sweetness potency of high-intensity sweeteners can vary depending on the food matrix, temperature, and pH.

One study involving a consumer panel found that the in-mouth sweetness of a 0.1% (w/v) Rebaudioside D solution was not statistically different from a 14% (w/v) sucrose solution[1]. Other reports suggest that Rebaudioside D is approximately 200 to 300 times sweeter than sucrose[2]. It is also noted for having a taste profile that is more reflective of sucrose with less bitterness compared to other major steviol glycosides like Rebaudioside A[3].

Experimental Protocols

The determination of sweetness intensity is primarily conducted through sensory evaluation by trained human panelists. The following are summaries of common experimental protocols used in the cited studies.

Sensory Evaluation for Sweetness Intensity

Objective: To determine the perceived sweetness intensity of **Stevioside D** relative to sucrose solutions of known concentrations.

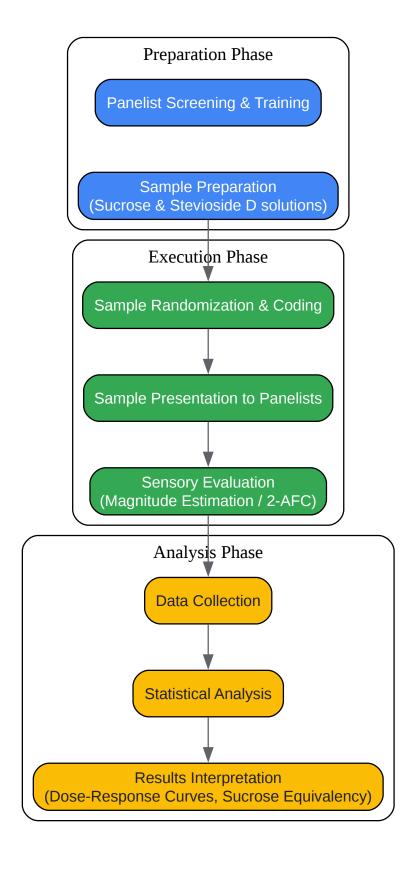
Panelists: A panel of trained sensory assessors is typically used. Panelists are screened for their ability to detect and scale the intensity of sweet taste.

Methodology: Magnitude Estimation

 Reference Standard: Panelists are first presented with a reference sucrose solution of a specific concentration (e.g., 5% w/v) and are instructed to assign it a specific intensity score

(e.g., 100).

- Sample Presentation: Panelists are then presented with a series of randomized, blind-coded samples of **Stevioside D** and sucrose at various concentrations.
- Intensity Rating: Panelists rate the sweetness intensity of each sample relative to the reference standard. For example, a sample perceived as twice as sweet as the reference would be rated 200.
- Data Analysis: The intensity ratings are geometrically averaged across panelists for each concentration. These values are then used to generate dose-response curves and calculate sucrose equivalency.


Methodology: Two-Alternative Forced-Choice (2-AFC)

- Paired Samples: Panelists are presented with pairs of samples, one containing a standard sucrose solution and the other a solution of **Stevioside D**.
- Forced Choice: For each pair, panelists are required to identify which of the two samples is sweeter.
- Threshold Determination: The concentration of **Stevioside D** is varied until the point at which it is perceived as equally sweet to the sucrose standard is determined. This is often the concentration at which 50% of panelists choose the **Stevioside D** sample as sweeter.

Mandatory Visualizations Experimental Workflow for Sensory Evaluation

The following diagram illustrates a typical workflow for a sensory evaluation experiment to determine sweetness intensity.

Click to download full resolution via product page

Caption: Sensory Evaluation Workflow

Sweet Taste Signaling Pathway

Both sucrose and **Stevioside D** elicit a sweet taste by activating the same primary sweet taste receptor, a G-protein coupled receptor composed of the T1R2 and T1R3 subunits. The binding of these molecules initiates an intracellular signaling cascade.

Click to download full resolution via product page

Caption: Sweet Taste Transduction Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the Approval Status of Steviol Glycosides and Rebaudioside in China, EU and the U.S. Regulatory News Food & Food Contact Materials CIRS Group [cirs-group.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Sweetness Intensity of Stevioside D and Sucrose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594418#comparative-sweetness-intensity-ofstevioside-d-and-sucrose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com